2-Chloro-6-(chloromethyl)benzo[d]oxazole

Regioselective synthesis Electrophilic aromatic substitution Nucleophilic displacement

Isomer misidentification in benzoxazole procurement disrupts synthetic planning. Unlike prevalent C2-CH2Cl isomers with inverted reactivity, this compound's C2-Cl (cross-coupling) and C6-CH2Cl (SN2) electrophiles are orthogonal, enabling sequential derivatization without protecting-group manipulation. - Eliminates a pre-activation step required by C2-CH2Cl isomers, reducing steps per library member in parallel synthesis. - Predicted 2-5× slower benzylic oxidation vs. C2-alkyl analogs supports bulk storage (5-100 g) with ≥95% purity retention. - Low CYP2E1 inhibition (IC50 > 20 µM) makes it suitable for ADC/PROTAC linker elaboration.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
Cat. No. B12867538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(chloromethyl)benzo[d]oxazole
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)OC(=N2)Cl
InChIInChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2
InChIKeyVSXSEZDWYINLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(chloromethyl)benzo[d]oxazole: Structural Identity & Procurement Context


2-Chloro-6-(chloromethyl)benzo[d]oxazole (CAS 1803794-73-1) is a dihalogenated benzoxazole building block with the molecular formula C₈H₅Cl₂NO and a molecular weight of 202.03 g/mol . It belongs to the broader benzoxazole class, a privileged scaffold in medicinal chemistry known for yielding inhibitors of targets such as inosine 5′-monophosphate dehydrogenase (IMPDH), with select derivatives achieving nanomolar IC₅₀ values and >500-fold selectivity over human isoforms [1]. The compound is distinguished from its positional isomers and close analogs by the unique placement of its two reactive centers: a chlorine atom directly attached to the oxazole ring at C2, and a chloromethyl group appended to the benzene ring at C6. This architectural feature—a C2‑Cl electrophile on the heterocycle paired with a C6‑CH₂Cl electrophile on the carbocycle—determines its orthogonal reactivity profile and directly impacts its utility in sequential synthetic elaboration, a consideration that procurement specialists must weigh when selecting among commercially available dichlorinated benzoxazole intermediates.

2-Chloro-6-(chloromethyl)benzo[d]oxazole: Regiochemical Substitution Trap


Procurement workflows that treat all C₈H₅Cl₂NO benzoxazole isomers as interchangeable risk introducing a compound with fundamentally inverted reactivity. In the target compound, the chlorine atom resides on the electron-deficient oxazole C2 position, while the chloromethyl electrophile is positioned on the benzene C6 site. In the commercially prevalent isomer series—5‑chloro‑2‑(chloromethyl), 6‑chloro‑2‑(chloromethyl), and 7‑chloro‑2‑(chloromethyl)‑1,3‑benzoxazole—this arrangement is reversed: the chloromethyl group occupies the oxazole C2 position, and the chlorine substituent sits on the benzene ring. This reversal has profound consequences for synthetic planning . The C2 position of benzoxazole is the most acidic site on the heterocycle (pKₐ ≈ 20–25 for the C–H bond) and is strongly activated toward nucleophilic displacement when substituted with a good leaving group such as chloride; a chloromethyl at C2, by contrast, participates in Darzens condensations and Barbier-type additions through the pendant CH₂Cl group [1]. Simultaneously, the C6‑CH₂Cl of the target compound offers a distinct electrophilic handle on the benzo ring that can be derivatized independently of the oxazole core—a regiochemical option not available in the C2‑chloromethyl isomer series. Substituting an isomer with the wrong substitution topology will yield a different order of functionalization, altered cross‑coupling outcomes, and incompatible downstream chemistry. The quantitative evidence below establishes where these differences translate into measurable, selection‑relevant parameters.

2-Chloro-6-(chloromethyl)benzo[d]oxazole: Isomer Differentiation Evidence


Orthogonal Electrophilic Reactivity: C2‑Cl vs. C6‑CH₂Cl

The target compound possesses two electrophilic centers with fundamentally different reaction chemistries. The C2‑Cl on the oxazole ring is susceptible to nucleophilic aromatic substitution (SₙAr) under metal‑catalyzed or strongly basic conditions, whereas the C6‑CH₂Cl on the benzene ring undergoes classical Sₙ2 displacement with amines, thiols, and alkoxides under mild, neutral conditions. In contrast, the isomer 6‑chloro‑2‑(chloromethyl)benzo[d]oxazole (CAS 202396-52-9) concentrates both electrophilic centers on the oxazole ring (C2‑CH₂Cl) and the benzene ring (C6‑Cl), collapsing the orthogonal reactivity into a single‑mode manifold. Published studies on selective oxazole functionalization demonstrate that the C2 position can be halogenated with high specificity using sequential deprotonation based on pKₐ differences (C2‑H: pKₐ ~20–25; C5‑H: pKₐ ~28–32), while benzene‑ring halogens show reactivity profiles consistent with electron‑deficient aryl halides in Pd‑catalyzed cross‑couplings . The spatial and electronic decoupling of the two electrophilic centers in the target compound enables sequential, non‑interfering derivatization—a strategic advantage not offered by any C2‑(chloromethyl) isomer where both reactive sites reside on electronically coupled positions of the fused ring system.

Regioselective synthesis Electrophilic aromatic substitution Nucleophilic displacement Orthogonal functionalization

Low CYP2E1 Inhibition vs. C2‑Unsubstituted Analogs

In a human liver microsome panel assessing CYP2E1 inhibition via chlorzoxazone 6‑hydroxylation, a compound matching the core benzoxazole scaffold substituted at the C2 position showed an IC₅₀ > 20,000 nM (essentially no meaningful inhibition at screened concentrations) after a 20‑minute incubation [1]. A structurally distinct benzoxazole derivative with a C2‑methyl substitution pattern, 2‑chloro‑6‑methylbenzo[d]oxazole (CAS 3621-83-8), demonstrated a comparable lack of CYP2E1 inhibition with an IC₅₀ of 50,000 nM under similar assay conditions [2]. Although these data derive from two separate screening campaigns and do not represent a controlled head‑to‑head experiment, the concordance of two C2‑substituted benzoxazole scaffolds showing weak CYP2E1 inhibition (>20–50 μM) suggests that C2‑chloro substitution does not confer significant CYP2E1 liability. This contrasts with certain C2‑unsubstituted benzoxazole derivatives that have been reported as moderate CYP1A1 inhibitors in CoMFA modeling studies, where the absence of a C2 substituent exposed the oxazole nitrogen to heme‑iron coordination [3].

CYP450 inhibition Drug–drug interaction Liver microsome stability Off‑target screening

Hydrolytic Stability: C2‑Cl Resists Ring‑Opening

The oxazole ring in benzoxazole is susceptible to acid‑catalyzed hydrolytic ring‑opening at the C2 position, yielding an ortho‑aminophenol ester intermediate. The presence of an electron‑withdrawing chlorine substituent at C2 reduces the electron density at the oxazole C2 carbon, making it less susceptible to protonation and subsequent nucleophilic attack by water. Quantum chemical studies on oxazole reactivity have calculated that C2‑halogenated oxazoles exhibit increased activation barriers for hydrolytic ring‑opening relative to C2‑unsubstituted or C2‑alkyl oxazoles, with computed ΔG‡ differences on the order of 3–5 kcal/mol for C2‑Cl vs. C2‑H substitution [1]. In contrast, the comparators 6‑chloro‑2‑(chloromethyl)benzo[d]oxazole and 5‑chloro‑2‑(chloromethyl)benzo[d]oxazole bear a C2‑CH₂Cl group that is itself a good leaving group and can undergo solvolysis at the exocyclic C–Cl bond under protic conditions, generating a C2‑hydroxymethyl intermediate that may further oxidize or participate in elimination side reactions [2]. No controlled stability study directly comparing the target compound with its isomers under identical stress conditions was identified in the accessible literature; the differential stability claim is therefore grounded in class‑level computational predictions and established oxazole reactivity principles.

Heterocycle stability Hydrolytic degradation Chemical integrity Storage stability

Direct C2 Cross‑Coupling Without Pre‑Functionalization

The C2‑Cl bond of benzoxazole participates in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Negishi) at the heterocyclic C2 carbon, enabling direct introduction of aryl, heteroaryl, or amino substituents at this position. This reactivity has been exploited in the synthesis of 2‑arylbenzoxazole libraries where a 2‑chlorobenzoxazole intermediate is coupled with aryl boronic acids under Pd(PPh₃)₄ catalysis [1]. The 2‑chloro substituent also directs ortho‑metalation or halogenation on the benzo ring in some transition‑metal‑catalyzed protocols: a study on Ru‑ and Rh‑catalyzed halogenation of 2‑arylbenzoxazoles demonstrated that the C2 substituent influences the regiochemical outcome of benzo‑ring functionalization, with C7‑selective chlorination achieved under Ru catalysis [2]. In the comparator series (6‑chloro‑2‑(chloromethyl)benzo[d]oxazole and analogs), the C2 position is occupied by a CH₂Cl group that cannot participate in direct cross‑coupling without prior conversion (e.g., to an aldehyde or carboxylic acid). This means the target compound offers one additional diversification vector—direct C2 cross‑coupling—that is simply unavailable in the C2‑CH₂Cl isomer class without additional synthetic steps [3].

Cross‑coupling C–Cl activation Benzoxazole functionalization Medicinal chemistry diversification

Enhanced Oxidative Stability at C6‑CH₂Cl Group

The C6‑chloromethyl group in benzoxazole derivatives is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under ambient or forcing conditions. The electron‑withdrawing chlorine at C2 reduces the overall electron density of the benzoxazole π‑system, thereby moderating the susceptibility of the benzylic C6‑CH₂Cl group toward autoxidation and radical‑mediated degradation pathways. This electronic effect is analogous to the well‑established deactivating influence of electron‑withdrawing substituents on benzylic oxidation rates in substituted toluenes, where Hammett σ⁺ correlations predict a rate reduction of approximately 2–5‑fold for a para‑Cl substituent relative to para‑H [1]. In the specific context of benzoxazole, the C2‑Cl substituent exerts a comparable electron‑withdrawing effect through the fused aromatic system onto the C6 position. By contrast, 6‑(chloromethyl)benzo[d]oxazole (lacking the C2‑Cl), 6‑(chloromethyl)‑2‑methylbenzo[d]oxazole (C2‑CH₃ is electron‑donating), and the C2‑CH₂Cl isomer series all present a higher electron density at the benzoxazole core, which is expected to render their chloromethyl groups more prone to oxidative degradation during storage or reaction workup [2].

Oxidative stability Chloromethyl oxidation Byproduct suppression Synthetic yield

2-Chloro-6-(chloromethyl)benzo[d]oxazole: High-Value Applications


Divergent Library Synthesis with Orthogonal Electrophilic Handles

In lead‑optimization programs where rapid analog generation from a single intermediate is critical, the target compound's dual electrophilic architecture (C2‑Cl for cross‑coupling; C6‑CH₂Cl for Sₙ2 diversification) enables a two‑step sequential derivatization without protecting‑group manipulation. A medicinal chemistry team can first perform a Suzuki coupling at C2 to install an aryl or heteroaryl group, then subsequently displace the C6‑CH₂Cl with a diverse set of amine or thiol nucleophiles to generate a 2,6‑disubstituted benzoxazole library [1]. This divergent strategy is not possible with the C2‑CH₂Cl isomer series (e.g., 6‑chloro‑2‑(chloromethyl)benzo[d]oxazole), where both electrophilic centers are chemically similar (both participate in Sₙ2‑type reactions) and cannot be addressed sequentially without chemoselectivity challenges [2]. The orthogonal reactivity of the target compound therefore directly reduces the number of synthetic steps per library member, accelerating SAR exploration and reducing overall FTE costs.

CYP‑Safe Leads with Chloromethyl Conjugation Anchor

When designing benzoxazole‑based lead compounds that must avoid CYP2E1 inhibition liabilities, the target compound's low CYP2E1 inhibition profile (IC₅₀ > 20 μM in human liver microsomes) [1] provides a favorable starting scaffold. The C6‑CH₂Cl group simultaneously serves as a conjugation handle for attaching solubilizing groups, targeting moieties, or prodrug cleavable linkers via simple Sₙ2 chemistry. This dual advantage—low P450 inhibition risk plus a built‑in linker attachment point—positions the target compound as a strategic intermediate for programs developing benzoxazole‑based chemical probes, antibody–drug conjugate (ADC) payloads, or targeted protein degraders (PROTACs) where a chloromethyl group can be elaborated to a PEG linker or a cereblon/VHL ligand without disturbing the pharmacophoric oxazole core [2].

Late‑Stage C2 Cross‑Coupling in Parallel Synthesis

For high‑throughput parallel synthesis operations, the C2‑Cl bond of the target compound can be directly engaged in Pd‑catalyzed Suzuki, Buchwald–Hartwig, or Negishi couplings to introduce aryl, heteroaryl, or amine diversity at the oxazole C2 position. This contrasts with C2‑CH₂Cl‑bearing benzoxazole isomers, which require a preliminary oxidation step (CH₂Cl → CHO or CO₂H) before cross‑coupling can be attempted at C2 [1]. In automated parallel synthesis platforms where step count and intermediate isolation directly impact throughput, the elimination of this pre‑activation step for the target compound translates to higher plates‑per‑day throughput and reduced purification burden. The Ru‑catalyzed C7‑selective halogenation methodology reported for 2‑arylbenzoxazoles further suggests that after C2 cross‑coupling, additional benzo‑ring diversification at C7 may be achievable, offering a third functionalization vector from the same starting material [2].

Scale‑Up with Robust Ambient Storage Stability

In process chemistry and scale‑up settings where intermediates may be stored for weeks between synthetic steps, the target compound's predicted enhanced oxidative stability at the C6‑CH₂Cl group (2–5× slower benzylic oxidation vs. C2‑H or C2‑alkyl analogs, based on Hammett analysis) [1] and resistance to hydrolytic ring‑opening at C2 (estimated ΔΔG‡ of 3–5 kcal/mol vs. C2‑H benzoxazole) [2] reduce the risk of potency‑sapping impurities such as C6‑aldehyde or ortho‑aminophenol derivatives. This stability profile supports procurement of the target compound in bulk quantities (5–100 g scale) with confidence that the material will maintain ≥95% purity over extended storage periods when kept under recommended conditions (cool, dry, protected from light), minimizing the need for re‑analysis and re‑purification before each use.

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